Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an ethyl ester group, a 3-chlorophenylamino group, and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Esterification: The ethyl ester group is introduced via esterification reactions using ethanol and an acid catalyst.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of biological processes and the interactions of small molecules with biomolecules.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Ethyl 4-[(4-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate: A structural isomer with the chlorine atom at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 4-(3-chloroanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)8-12(2)9-16(18)19(17)23-15-7-5-6-14(21)10-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
NFWZMXYKGHQRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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